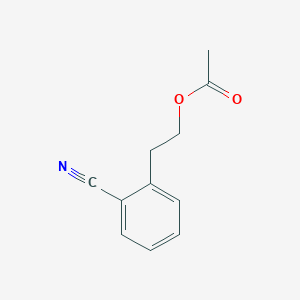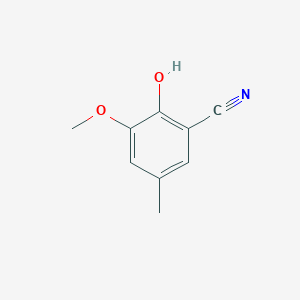
CID 78062230
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
CID 78062230 is a chemical compound registered in the PubChem database. This compound has garnered attention due to its unique properties and potential applications in various scientific fields. Understanding its synthesis, reactions, and applications can provide valuable insights into its utility and significance.
Preparation Methods
The synthesis of CID 78062230 involves specific routes and reaction conditions. While detailed synthetic routes are proprietary and may vary, general methods include:
Organic Synthesis: This involves the reaction of specific precursors under controlled conditions to form the desired compound.
Industrial Production: Large-scale production may involve optimized processes to ensure high yield and purity. This often includes the use of catalysts, specific temperatures, and pressures to facilitate the reaction.
Chemical Reactions Analysis
CID 78062230 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group in the molecule with another, often facilitated by reagents like halogens or nucleophiles.
Common reagents and conditions used in these reactions include specific solvents, temperatures, and catalysts to ensure the desired transformation. The major products formed depend on the type of reaction and the conditions employed.
Scientific Research Applications
CID 78062230 has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent or intermediate in various chemical reactions and synthesis processes.
Biology: The compound may be used in biological assays to study its effects on different biological systems.
Industry: It may be used in the production of materials, chemicals, or other industrial products.
Mechanism of Action
The mechanism by which CID 78062230 exerts its effects involves specific molecular targets and pathways. It interacts with particular enzymes or receptors, leading to a cascade of biochemical reactions. These interactions can modulate various physiological processes, making it a compound of interest in pharmacology and biochemistry.
Comparison with Similar Compounds
CID 78062230 can be compared with other similar compounds to highlight its uniqueness. Similar compounds include those with comparable structures or functional groups. The distinct properties of this compound, such as its reactivity, stability, or biological activity, set it apart from these related compounds.
Conclusion
This compound is a compound with significant potential in various scientific domains. Its synthesis, reactions, and applications make it a valuable subject of study. Understanding its mechanism of action and comparing it with similar compounds can provide deeper insights into its utility and future prospects.
Properties
Molecular Formula |
Al3Ni2 |
|---|---|
Molecular Weight |
198.331 g/mol |
InChI |
InChI=1S/3Al.2Ni |
InChI Key |
YQNMPMGJCSXBJD-UHFFFAOYSA-N |
Canonical SMILES |
[Al].[Al].[Al].[Ni].[Ni] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![3-Methyl-3,4-dihydro-2h-pyrimido[4,5-e][1,3]oxazine-6,8(5h,7h)-dione](/img/structure/B14726061.png)



![N-tert-Butyl-2-[(4-chlorophenyl)(methanesulfonyl)amino]ethanimidic acid](/img/structure/B14726106.png)


![3-(Pyridin-2-ylcarbamoyl)-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B14726125.png)



